Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt

CAS No.: 135043-69-5

Cat. No.: VC17089864

Molecular Formula: C21H33K3N6O6

Molecular Weight: 582.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135043-69-5 |

|---|---|

| Molecular Formula | C21H33K3N6O6 |

| Molecular Weight | 582.8 g/mol |

| IUPAC Name | tripotassium;6-[[4,6-bis(5-carboxylatopentylamino)-1,3,5-triazin-2-yl]amino]hexanoate |

| Standard InChI | InChI=1S/C21H36N6O6.3K/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;;;/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);;;/q;3*+1/p-3 |

| Standard InChI Key | CPPLZNPXPQQWQS-UHFFFAOYSA-K |

| Canonical SMILES | C(CCC(=O)[O-])CCNC1=NC(=NC(=N1)NCCCCCC(=O)[O-])NCCCCCC(=O)[O-].[K+].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

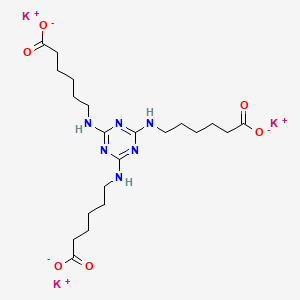

The compound has the molecular formula C₂₁H₃₃K₃N₆O₆ and a molecular weight of 582.8 g/mol. Its IUPAC name, tripotassium;6-[[4,6-bis(5-carboxylatopentylamino)-1,3,5-triazin-2-yl]amino]hexanoate, reflects the triazine ring substituted with three hexanoate chains, each terminated by a carboxylate group bound to potassium.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 135043-69-5 |

| Molecular Formula | C₂₁H₃₃K₃N₆O₆ |

| Molecular Weight | 582.8 g/mol |

| SMILES | C(CCC(=O)[O-])CCNC1=NC(=NC(=N1)NCCCCCC(=O)[O-])NCCCCCC(=O)[O-].[K+].[K+].[K+] |

| InChI Key | CPPLZNPXPQQWQS-UHFFFAOYSA-K |

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s structure implies a multi-step process:

-

Triazine Core Formation: Likely via cyclotrimerization of cyanogen chloride or nitrile derivatives under high-temperature conditions.

-

Aminoalkylation: Introduction of hexanoic acid chains through nucleophilic substitution or condensation reactions.

-

Salt Formation: Neutralization with potassium hydroxide to yield the tripotassium salt.

Industrial Scalability

Industrial production would require optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. The use of potassium counterions instead of sodium or other metals may be driven by solubility requirements or regulatory considerations.

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves and lab coats |

| Eye Exposure | Use safety goggles |

| Inhalation | Work in a fume hood |

| Supplier | Catalog ID | Packaging Options |

|---|---|---|

| Vulcanchem | VC17089864 | 1g, 5g, 10g |

| PubChem | 44151388 | Bulk inquiries |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume